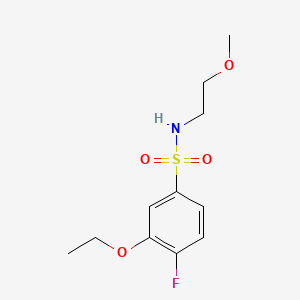

3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C11H16FNO4S . It is used in various chemical reactions and has several properties that make it a valuable compound in organic synthesis .

Synthesis Analysis

The synthesis of 3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide involves several steps. One of the key steps is the protodeboronation of pinacol boronic esters, which is a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Molecular Structure Analysis

The molecular structure of 3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide is determined by its molecular formula, C11H16FNO4S . The structure includes a benzenesulfonamide group, which is a common functional group in organic chemistry .Chemical Reactions Analysis

3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide is involved in various chemical reactions. It is particularly useful in the protodeboronation of pinacol boronic esters . This reaction is a key step in the synthesis of several complex organic compounds .Physical And Chemical Properties Analysis

3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide has several physical and chemical properties that make it a valuable compound in organic synthesis. These properties include its melting point, boiling point, density, and molecular weight .Aplicaciones Científicas De Investigación

Environmental Monitoring and Human Exposure

Perfluorinated Compounds (PFCs) Detection in Human Samples : Studies have highlighted the detection of perfluorinated compounds, including those structurally related to 3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide, in human plasma samples. These studies aim to quantify the body burden of different PFCs in populations exposed through environmental channels, such as drinking water, to understand the extent of human exposure and potential health implications. For example, the detection of ADONA, a replacement emulsifier used in the production of fluoropolymers, in plasma samples indicates ongoing exposure to novel fluorochemicals through environmental sources (Fromme et al., 2017).

Analytical Methods Development

Advancements in Analytical Techniques : Research has been conducted to develop high-throughput methods for measuring trace levels of perfluorochemicals (PFCs) in biological samples. Such methods are crucial for monitoring human exposure to PFCs and assessing their toxicity. The development of automated solid-phase extraction followed by high-performance liquid chromatography-tandem mass spectrometry represents a significant advancement in the field, enabling the detection of multiple PFCs in serum and milk (Kuklenyik et al., 2004).

Understanding Environmental Distribution

Global Distribution and Exposure Patterns : Research into the distribution of fluorochemicals, including PFOS and related compounds, in human blood from various countries, helps to understand global exposure patterns. These studies indicate varied levels of fluorochemicals in populations across different regions, suggesting different sources and exposure routes. This information is vital for assessing the global impact of fluorochemicals on human health and guiding regulatory policies (Kannan et al., 2004).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO4S/c1-3-17-11-8-9(4-5-10(11)12)18(14,15)13-6-7-16-2/h4-5,8,13H,3,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMHQCDKMJHRDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCOC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2,4-dimethoxyphenyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B2669684.png)

![N-(2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2669686.png)

![2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2669687.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2669688.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2669690.png)

![Ethyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2669700.png)

![1-[1-[(3,4-Difluorophenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2669703.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide](/img/structure/B2669706.png)